molecular formula C6H8Cl2N2O2S B3092294 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1226707-24-9

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B3092294
CAS RN: 1226707-24-9
M. Wt: 243.11 g/mol
InChI Key: RYAHZNBXAOEPME-UHFFFAOYSA-N
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Description

The compound “5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is not available in the search results.


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The specific molecular structure of “5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is not available in the search results.


Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . A specific chemical reaction analysis for “5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is not available in the search results.


Physical And Chemical Properties Analysis

The compound appears as a colorless to pale yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .

Scientific Research Applications

Antimicrobial Activities

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has been utilized in the synthesis of new sulfonyl phenoxides, which have shown antimicrobial activities. These sulfonyl phenoxides were tested against various Gram-positive and Gram-negative bacteria, as well as Candida albicans, displaying moderate activity in some cases (Ovonramwen, Owolabi, & Falodun, 2021).

Synthesis of Heterocycles

This compound is involved in the synthesis of various heterocycles, an important aspect of medicinal chemistry. For instance, it's used in the synthesis of pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides, which are new types of heterocycles (Coppo & Fawzi, 1997).

Fungicidal Applications

It has also been utilized in the synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles), which were evaluated for their fungicidal activity against Rhizoctonia solani, a significant rice pathogen (Chen, Li, & Han, 2000).

Catalytic Applications

This compound is involved in the design of new ionic liquids like 1-sulfopyridinium chloride, which act as efficient catalysts for chemical reactions like the tandem Knoevenagel–Michael reaction. This highlights its role in facilitating complex organic syntheses (Moosavi-Zare et al., 2013).

Synthesis of Intermediates for Insecticides

It has been used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of a new insecticide, chlorantraniliprole (Niu Wen-bo, 2011).

Safety and Hazards

The compound should be treated as an organic compound. Proper protective measures should be taken while handling it, including wearing protective gloves and goggles . It should be avoided from long time or frequent contact, and inhalation of its dust or solution should be avoided . It should be stored in a sealed container and kept away from oxidizers and strong acids and bases .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2O2S/c1-3-4-5(13(8,11)12)6(7)10(2)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAHZNBXAOEPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1S(=O)(=O)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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